- Preparation of compounds with TRK inhibitory activity, China, , ,
Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

93290-12-1 structure
Nome del prodotto:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
- Ethyl 5-Formylpyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
- ethyl 3(5)-formylpyrazole-5(3)-carboxylate
- ethyl 5-formyl-1H-pyrazole-3-carboxylate
- Ethyl 3-formyl-1H-pyrazole-5-carboxylate
- DURUTRWXAPRQHM-UHFFFAOYSA-N
- Ethyl5-Formylpyrazole-3-carboxylate
- 5789AC
- KM3179
- NE61573
- TRA0036683
- AB16859
- SY018583
- TC
- 5-Formylpyrazole-3-carboxylic acid ethyl ester
- SCHEMBL14097075
- EN300-55217
- Ethyl3-formyl-1H-pyrazole-5-carboxylate
- AKOS006238803
- DB-169069
- SCHEMBL5599267
- CS-0055100
- J-520877
- 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
- AS-32669
- DTXSID60393480
- Z825863534
- 93290-12-1
- AKOS016013842
- DA-18223
- MFCD16620106
- Ethyl 5-formyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD16620106
- Inchi: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
- Chiave InChI: DURUTRWXAPRQHM-UHFFFAOYSA-N
- Sorrisi: O=CC1NN=C(C(OCC)=O)C=1
Proprietà calcolate
- Massa esatta: 168.05300
- Massa monoisotopica: 168.05349212g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 184
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 72
Proprietà sperimentali
- Punto di ebollizione: 373.6±27.0℃/760mmHg
- PSA: 72.05000
- LogP: 0.39890
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Dati doganali
- CODICE SA:2933199090
- Dati doganali:
Codice doganale cinese:
2933199090Panoramica:
2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125740-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 97% | 250mg |
¥1174.00 | 2024-04-24 | |
Chemenu | CM188198-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95%+ | 5g |
$783 | 2023-02-01 | |
Enamine | EN300-55217-1.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 1g |
$271.0 | 2023-05-26 | |
Apollo Scientific | OR926922-1g |
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester |
93290-12-1 | 95% | 1g |
£244.00 | 2025-02-21 | |
Chemenu | CM188198-250mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95+% | 250mg |
$415 | 2021-08-05 | |
TRC | E703010-50mg |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D691984-0.25g |
Ethyl 5-Formylpyrazole-3-carboxylate |
93290-12-1 | >95% | 0.25g |
$120 | 2023-09-03 | |
Enamine | EN300-55217-0.05g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 0.05g |
$64.0 | 2023-05-26 | |
Alichem | A049003436-5g |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 5g |
$1144.00 | 2023-08-31 | |
Enamine | EN300-55217-10.0g |
ethyl 5-formyl-1H-pyrazole-3-carboxylate |
93290-12-1 | 95% | 10g |
$1163.0 | 2023-05-26 |
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
1.2 Solvents: 1,2-Dichloroethane ; rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ; cooled
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ; 10 min, rt
Riferimento
- Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactionsCatalysis Science & Technology, 2017, 7(19), 4422-4430,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 65 °C
Riferimento
- Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazolesJournal of Heterocyclic Chemistry, 2013, 50(1), 71-77,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
- Some aldehydes of the pyrazole and 1,2,3-triazole seriesBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 12 h, rt
Riferimento
- 1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaYChemistry Letters, 2007, 36(1), 60-61,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 30 min, reflux
1.2 Reagents: Formic acid ; 1 h, rt
1.2 Reagents: Formic acid ; 1 h, rt
Riferimento
- 1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxidesRussian Chemical Bulletin, 2005, 54(9), 2169-2181,
Synthetic Routes 9
Condizioni di reazione
Riferimento
- Substituted pyrazolyl compounds and methods employing these compounds, United States, , ,
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials
- ethyl propiolate
- 1H-Pyrazole-3-carboxylic acid, 5-(diethoxymethyl)-, ethyl ester
- Ethyl pyrazole-3-carboxylate
- 2-Propynal (>85%, stabilized with Hydroquinone)
- Ethane, 2-diazo-1,1-dimethoxy-
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-formyl-1H-pyrazole-3-carboxylate Letteratura correlata
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate) Prodotti correlati
- 15366-34-4(methyl 1H-pyrazole-5-carboxylate)
- 4027-57-0(Ethyl 5-methyl-1H-pyrazole-3-carboxylate)
- 37687-24-4(Diethyl 1H-pyrazole-3,5-dicarboxylate)
- 4077-76-3(3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate)
- 5932-27-4(Ethyl pyrazole-3-carboxylate)
- 21056-77-9(Ethyl 1H-pyrazole-5-carboxylate)
- 886495-75-6(Ethyl 5-methyl-4H-pyrazole-3-carboxylate)
- 456-14-4(4-Fluorobenzamidine Hydrochloride)
- 2228649-34-9(tert-butyl N-1-(hydroxyamino)-3-methylbutan-2-ylcarbamate)
- 95473-92-0(4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):473.0/1818.0